

# Discovery and history of Nifursol as a nitrofuran antibiotic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nifursol

Cat. No.: B119564

[Get Quote](#)

## Nifursol: A Technical History of a Nitrofuran Antibiotic

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Nifursol**, a synthetic nitrofuran antibiotic, holds a significant place in the history of veterinary medicine, primarily for its role in the prevention of histomoniasis, commonly known as blackhead disease, in turkeys. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and eventual withdrawal of **Nifursol**. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

### Discovery and Historical Context

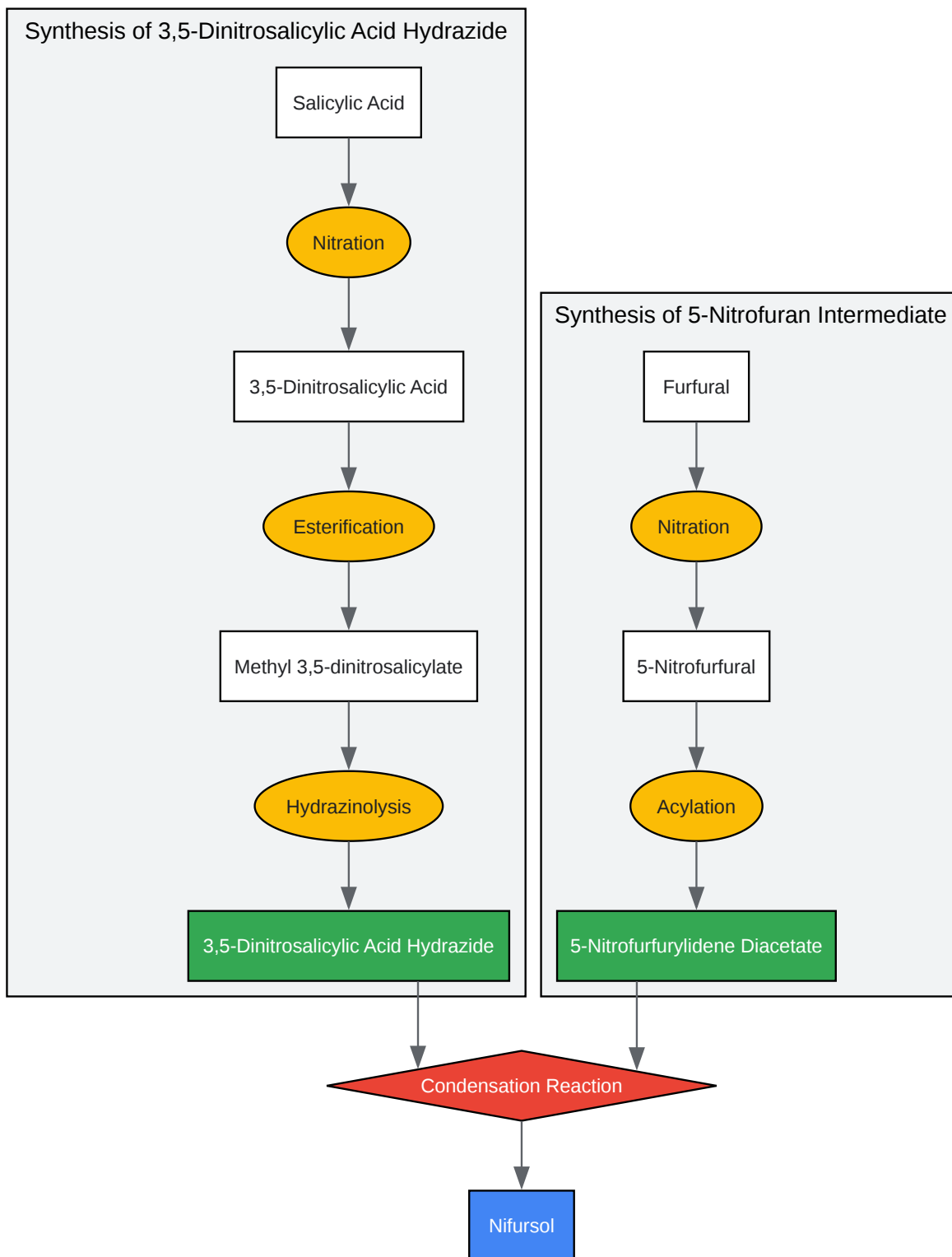
**Nifursol**, with the chemical name 3,5-dinitrosalicylic acid-(5-nitrofurfurylidene)hydrazide, was a key development in the control of histomoniasis, a devastating parasitic disease in turkeys caused by *Histomonas meleagridis*. The development of **Nifursol** is closely associated with Dr. Salsbury's Laboratories, a prominent American company in the field of poultry health.<sup>[1][2]</sup> While a precise timeline of its discovery and the specific scientists involved are not readily available in current literature, the company was a major producer of poultry pharmaceuticals in the mid-20th century.<sup>[2]</sup>

The use of **Nifursol** as a feed additive was a significant advancement in managing a disease that could cause mortality rates of up to 100% in turkey flocks. However, like other nitrofurant antibiotics, concerns over its safety, particularly regarding carcinogenicity, led to its eventual withdrawal from the market in various regions, including the European Union around 2003.<sup>[3]</sup> The withdrawal was largely due to the manufacturer not providing sufficient data to establish an Acceptable Daily Intake (ADI) concerning its mutagenicity, genotoxicity, and potential carcinogenicity.

## Chemical Synthesis

The synthesis of **Nifursol** involves a condensation reaction between two key intermediates: a 5-nitrofurant derivative and 3,5-dinitrosalicylic acid hydrazide.

## Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General synthesis pathway of **Nifursol**.

## Experimental Protocol: Synthesis of Nifursol

While a detailed, contemporary laboratory-scale protocol is not readily available, historical patents describe the general methodology. The following is a generalized procedure based on the principles of hydrazone formation.

### 1. Synthesis of 3,5-Dinitrosalicylic Acid Hydrazide:

- **Nitration of Salicylic Acid:** Salicylic acid is nitrated using a mixture of concentrated nitric and sulfuric acids to yield 3,5-dinitrosalicylic acid.
- **Esterification:** The resulting 3,5-dinitrosalicylic acid is then esterified, typically with methanol, to produce methyl 3,5-dinitrosalicylate.
- **Hydrazinolysis:** The methyl ester is reacted with hydrazine hydrate to form 3,5-dinitrosalicylic acid hydrazide.

### 2. Synthesis of 5-Nitrofurfurylidene Diacetate:

- **Nitration of Furfural:** Furfural is nitrated to produce 5-nitrofurfural.
- **Acylation:** 5-nitrofurfural is then reacted with acetic anhydride to form 5-nitrofurfurylidene diacetate.

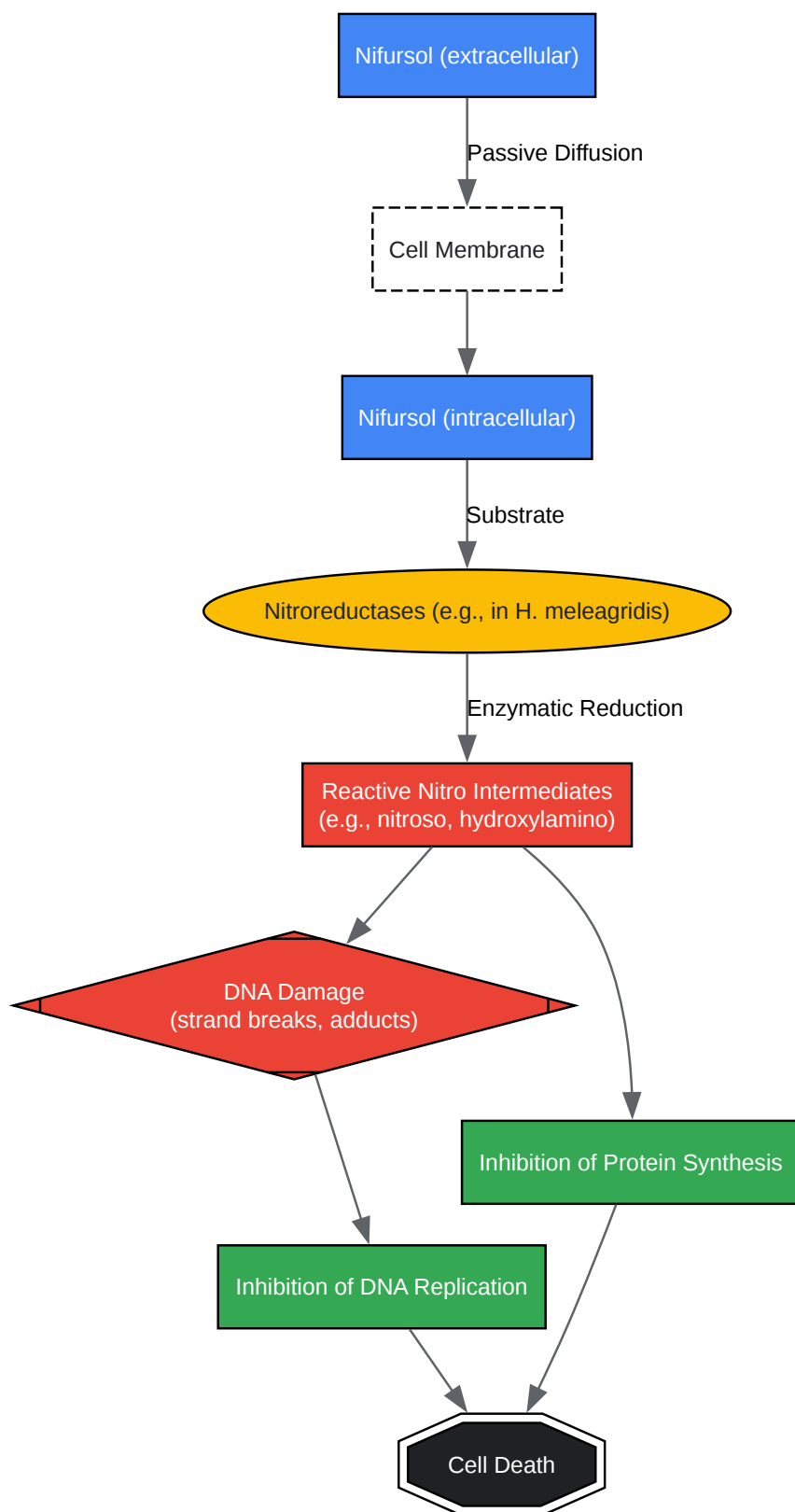
### 3. Condensation Reaction:

- 3,5-dinitrosalicylic acid hydrazide and 5-nitrofurfurylidene diacetate are reacted together in a suitable solvent. The hydrazide group of the former reacts with the aldehyde precursor to form the hydrazone linkage, yielding **Nifursol**.

## Mechanism of Action

The antimicrobial activity of **Nifursol**, like other nitrofurans, is dependent on the enzymatic reduction of its 5-nitro group within the target cell. This process generates reactive intermediates that are cytotoxic.

## Signaling Pathway of Nifursol's Cytotoxicity



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Nifursol**.

The process begins with the uptake of **Nifursol** by the microbial cell. Inside the cell, nitroreductase enzymes catalyze the reduction of the nitro group. This reduction is a stepwise process that generates highly reactive and unstable intermediates, including nitroso and hydroxylamino derivatives. These intermediates are potent electrophiles that can covalently bind to and damage various cellular macromolecules, most critically, DNA. This leads to DNA strand breaks and the formation of adducts, which inhibit DNA replication and repair mechanisms. The reactive intermediates can also damage ribosomal proteins, thereby inhibiting protein synthesis. The culmination of this widespread cellular damage is the inhibition of growth and ultimately, cell death.

## Efficacy Data

### In Vitro Efficacy

Studies have shown that **Nifursol** is effective at inhibiting the growth of *Histomonas meleagridis* in vitro. However, it is considered to be a histomonostatic agent, meaning it inhibits growth but is not lethal to the parasite at therapeutic concentrations.

Compound	Minimum Lethal Concentration (MLC)	Time to Efficacy	Outcome
Nifursol	Not lethal at tested concentrations	Inhibitory effect observed	Histomonostatic
Dimetridazole	25 µg/mL	6 hours	Lethal
Metronidazole	50 µg/mL	24 hours	Lethal
Furazolidone	50 µg/mL	24 hours	Lethal
Roxarsone	200 µg/mL	48 hours	Lethal at high concentrations

Data from Callait et al. (2002).

### In Vivo Efficacy

**Nifursol** was primarily used as a prophylactic feed additive in turkeys to prevent outbreaks of blackhead disease. While specific, detailed quantitative data from the original efficacy trials are not readily available in modern literature, historical use and some studies indicate its effectiveness when administered continuously in the feed at concentrations ranging from 37.5 to 100 parts per million (ppm). These levels were shown to prevent mortality and morbidity associated with histomoniasis. The mortality rate in untreated turkey flocks can be as high as 80-100%.

## Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies of **Nifursol** in turkeys, including parameters such as absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in recent scientific literature. However, studies on its residues in poultry tissues provide some insights into its metabolic fate.

**Nifursol** is rapidly metabolized in vivo. The primary marker residue for monitoring **Nifursol** use is its metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH). The detection of this tissue-bound metabolite is the basis for analytical methods to screen for the illegal use of **Nifursol** in food-producing animals.

## Residue Depletion

Studies have shown that while the parent **Nifursol** compound is depleted relatively quickly from tissues after withdrawal of the medicated feed, the tissue-bound metabolite DNSH can persist for a longer duration.

Tissue	DNSH Concentration (µg/kg) 3 weeks post-withdrawal
Muscle	2.5
Liver	6.4
Gizzard	10.3

Data from a study where chickens were administered feed containing 98 mg/kg **Nifursol**.

## Experimental Protocols

### In Vitro Susceptibility Testing of *Histomonas meleagridis*

A standardized protocol for in vitro susceptibility testing of *H. meleagridis* to **Nifursol** would generally involve the following steps.

#### 1. Culture of *Histomonas meleagridis*:

- *H. meleagridis* is typically cultured axenically or in the presence of a suitable bacterial flora (e.g., *Escherichia coli*) in a specialized medium, such as Dwyer's medium.
- Cultures are maintained under anaerobic or microaerophilic conditions at a constant temperature (e.g., 40°C).

#### 2. Preparation of Drug Solutions:

- A stock solution of **Nifursol** is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Serial dilutions of the stock solution are made in the culture medium to achieve the desired test concentrations.

#### 3. Susceptibility Assay:

- A known concentration of *H. meleagridis* trophozoites is inoculated into culture tubes or microtiter plates containing the different concentrations of **Nifursol**.
- Control tubes/wells with no drug and with the solvent alone are included.
- The cultures are incubated for a defined period (e.g., 24, 48, and 72 hours).

#### 4. Determination of Growth Inhibition:

- Growth of the protozoa is assessed at regular intervals by microscopic examination and counting of motile trophozoites using a hemocytometer.



- The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that inhibits visible growth of the parasite. The Minimum Lethal Concentration (MLC) is the lowest concentration that results in the death of all parasites.

## In Vivo Efficacy Study in Turkeys (Generalized Protocol)

A typical experimental design to evaluate the prophylactic efficacy of **Nifursol** against histomoniasis in turkeys would follow these general steps.

### 1. Animal Model:

- Young turkey poults, susceptible to histomoniasis, are used.
- Birds are housed in a controlled environment to prevent accidental infection.

### 2. Experimental Groups:

- Negative Control: Uninfected, untreated.
- Positive Control: Infected, untreated.
- Treatment Groups: Infected, treated with different concentrations of **Nifursol** in the feed (e.g., 25, 50, 75, 100 ppm).
- Medicated feed is provided for a specified period before and after experimental infection.

### 3. Infection Model:

- Birds are experimentally infected with a virulent strain of *H. meleagridis*. This can be done by oral inoculation of embryonated eggs of the cecal worm *Heterakis gallinarum* containing the parasite, or by direct cloacal inoculation with cultured *H. meleagridis* trophozoites.

### 4. Data Collection and Endpoints:

- Mortality: Daily records of mortality in each group.
- Clinical Signs: Observation and scoring of clinical signs of blackhead disease (e.g., lethargy, yellow droppings).

- **Body Weight Gain:** Individual bird weights are recorded at the start and end of the experiment.
- **Lesion Scoring:** At the end of the study period, all surviving birds are euthanized and necropsied. The ceca and liver are examined for the characteristic lesions of histomoniasis, which are scored on a scale (e.g., 0-4) based on their severity.

#### 5. Statistical Analysis:

- Data on mortality, weight gain, and lesion scores are statistically analyzed to determine the efficacy of the different **Nifursol** concentrations compared to the infected, untreated control group.

## Analytical Method for Residue Detection

The detection of **Nifursol** residues in poultry tissues typically involves the analysis of its metabolite, DNSH. A common method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

#### 1. Sample Preparation and Hydrolysis:

- Tissue samples (muscle, liver) are homogenized.
- The sample is subjected to acid hydrolysis to release the tissue-bound DNSH.

#### 2. Derivatization:

- The freed DNSH is derivatized with 2-nitrobenzaldehyde to improve its chromatographic properties and detection sensitivity.

#### 3. Extraction:

- The derivatized analyte is extracted from the sample matrix using an organic solvent (e.g., ethyl acetate).

#### 4. LC-MS/MS Analysis:

- The extract is analyzed by LC-MS/MS. The analyte is separated on a chromatographic column and then detected by the mass spectrometer, which provides high selectivity and sensitivity for quantification.

## Regulatory Status and Withdrawal

The use of nitrofurans, including **Nifursol**, in food-producing animals has been banned in many countries, including the European Union, due to concerns about their potential carcinogenicity and the inability to establish a safe level of exposure for consumers. The EU banned the use of **Nifursol** as a feed additive in 2003.[3] This decision was based on the lack of sufficient toxicological data to perform a comprehensive risk assessment.

## Conclusion

**Nifursol** was an important tool for the poultry industry in the control of blackhead disease in turkeys for several decades. Its efficacy as a prophylactic agent was well-established. However, as with other nitrofuran antibiotics, concerns about its potential long-term health effects on consumers led to its withdrawal from the market in many regions. The history of **Nifursol** serves as a case study in the evolution of drug regulation and the increasing emphasis on food safety. For researchers and drug development professionals, the story of **Nifursol** highlights the importance of comprehensive toxicological evaluation in the development of veterinary medicines. The mechanism of action of nitrofurans, involving reductive activation to cytotoxic intermediates, continues to be an area of interest for the development of novel antimicrobial agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dr. Salsbury's Laboratories Photograph Collection: American Poultry Historical Society Papers | National Agricultural Library [nal.usda.gov]
- 2. Frontiers | Histomonosis in Poultry: A Comprehensive Review [frontiersin.org]

- 3. In vitro activity of therapeutic drugs against *Histomonas meleagridis* (Smith, 1895) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of Nifursol as a nitrofurant antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119564#discovery-and-history-of-nifursol-as-a-nitrofurant-antibiotic]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)